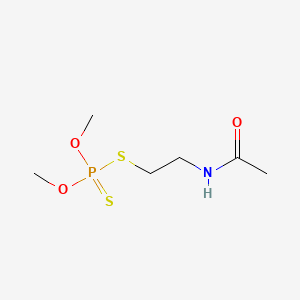
Amiphos
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amiphos is residues in food products.
Applications De Recherche Scientifique
Radioprotective and Cytoprotective Agent
Amifostine, initially known as a broad-spectrum radioprotector, is utilized in clinical settings for protecting normal tissues from damage caused by radiation and chemotherapy. It acts as a cytoprotective agent, selectively shielding normal cells due to differences in vascularization and alkaline phosphatase expression between normal and neoplastic tissues. This selectivity is crucial in its application in oncology, particularly for protecting against renal toxicity in ovarian cancer treatment and xerostomia in head and neck cancer postoperative radiation therapy (Kouvaris, Kouloulias, & Vlahos, 2007).
Alternative Delivery Methods
Efforts to optimize the delivery of amifostine have led to exploring non-invasive methods like transdermal patches, pulmonary inhalers, and oral sustained-release microspheres. These alternative routes are being investigated to enhance the efficacy of amifostine and broaden its applications beyond intravenous administration, which could potentially maximize its cytoprotective benefits in clinical oncology (Praetorius & Mandal, 2008).
Investigation in Other Medical Contexts
Besides oncology, amifostine has been evaluated in other medical scenarios. For instance, studies have examined its effects on microvascular anastomoses, flap survival, and nerve regeneration, particularly in the context of reconstructive surgery following cancer treatment. While its impact on flap survival rates was not significant, amifostine showed promise in improving flap healing when used alongside postoperative radiotherapy (Aydın et al., 2004).
Antioxidant Properties
Amifostine has demonstrated intrinsic antioxidant properties. It exhibits free-radical scavenging activity, particularly against hydroxyl radicals. This antioxidant activity is an integral part of its protective mechanism, contributing to its effectiveness in mitigating the toxic effects of chemotherapy and radiotherapy (Marzatico et al., 2000).
Propriétés
Numéro CAS |
13265-60-6 |
|---|---|
Nom du produit |
Amiphos |
Formule moléculaire |
C6H14NO3PS2 |
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
N-(2-dimethoxyphosphinothioylsulfanylethyl)acetamide |
InChI |
InChI=1S/C6H14NO3PS2/c1-6(8)7-4-5-13-11(12,9-2)10-3/h4-5H2,1-3H3,(H,7,8) |
Clé InChI |
BETVNUCOOCCCIO-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCSP(=S)(OC)OC |
SMILES canonique |
CC(=O)NCCSP(=S)(OC)OC |
Apparence |
Solid powder |
Autres numéros CAS |
13265-60-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Amiphos; DAEP; AI3-27346; BRN 1953035; CP 49674; CP 49674; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



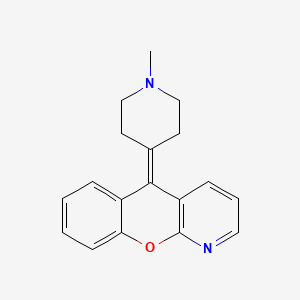
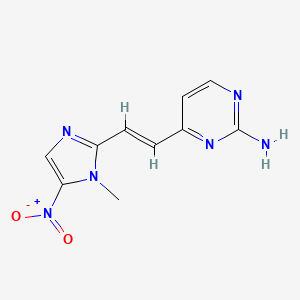
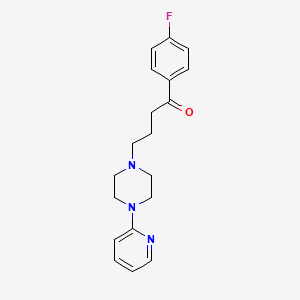
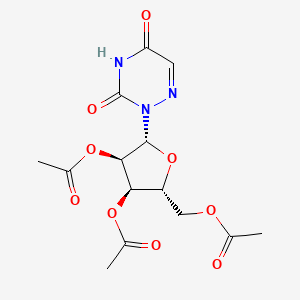
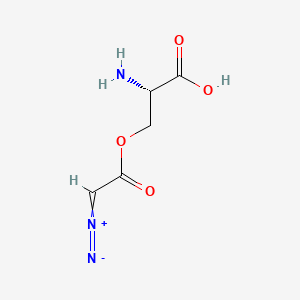
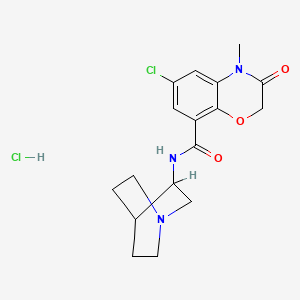
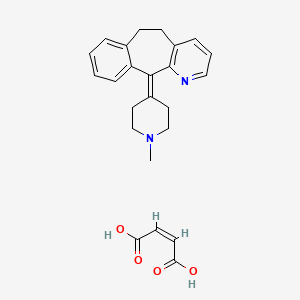
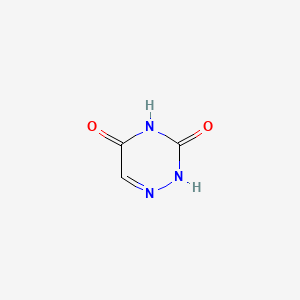
![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-](/img/structure/B1665928.png)
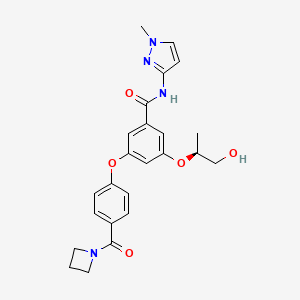
![Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate](/img/structure/B1665933.png)
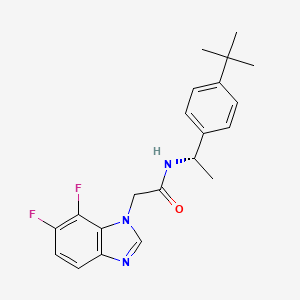
![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B1665935.png)
![4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B1665941.png)